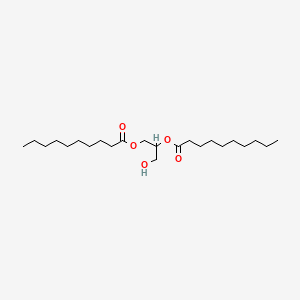

1,2-Didecanoylglycerol

Vue d'ensemble

Description

1,2-Didecanoylglycerol: is a diacylglycerol compound, which consists of a glycerol backbone esterified with two decanoic acid (capric acid) molecules at the first and second hydroxyl groups. This compound is a type of diglyceride and is known for its role as a lipid second messenger in various biological processes. It is also referred to as 1,2-dicaprin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Didecanoylglycerol can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through methods such as recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, this compound can be produced through a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction can enhance the yield and purity of the product. The industrial production process also involves stringent quality control measures to ensure the consistency and safety of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Didecanoylglycerol undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield glycerol and decanoic acid.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound. Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Glycerol and decanoic acid.

Oxidation: Various oxidized derivatives of this compound.

Substitution: Substituted glycerol derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry

- Model Compound : 1,2-Didecanoylglycerol is utilized as a model to study diacylglycerols' behavior in chemical reactions and their properties under various conditions. Its unique structure allows researchers to investigate the effects of chain length on reactivity and biological activity.

-

Biology

- Second Messenger : In cellular signaling, this compound acts as a second messenger that activates protein kinase C (PKC). This activation is crucial for various cellular processes including cell proliferation and differentiation .

- Tumor Promotion Studies : The compound has been investigated for its role in tumor promotion in mouse skin models. It mimics the effects of known tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate) by inducing ornithine decarboxylase activity and stimulating DNA synthesis in epidermal cells .

-

Medicine

- Cancer Research : Studies have shown that this compound can promote tumor formation in mice initiated with carcinogens. For instance, a study indicated that mice treated with 5 µmol developed tumors at a rate of 74% after 20 weeks . This highlights its potential role as a model for understanding tumorigenesis.

-

Industrial Applications

- Cosmetic Formulations : Due to its emollient properties, this compound is used in cosmetic products as an ingredient that enhances skin feel and texture.

- Synthesis Intermediate : It serves as an intermediate in synthesizing other chemical compounds within the pharmaceutical and cosmetic industries.

Tumor Promotion Study

In a controlled study using CD-1 mice:

- Mice were initiated with 7,12-dimethylbenz[a]anthracene followed by treatment with varying doses of this compound.

- Results indicated a dose-dependent increase in tumor incidence:

| Treatment | Dose (µmol) | Tumor Incidence (%) | Average Tumors/Mice |

|---|---|---|---|

| TPA | 1 | 28 | Not specified |

| DAG | 5 | 74 | 6 |

| DAG | 2 | 24 | 1 |

This data illustrates the compound's efficacy as a tumor promoter while comparing it to established agents like TPA .

Morphological Changes Study

Another investigation compared the morphological changes induced by TPA and DAG:

Mécanisme D'action

1,2-Didecanoylglycerol exerts its effects primarily through the activation of protein kinase C, a family of enzymes involved in various cellular processes such as cell growth, differentiation, and apoptosis. The compound mimics the natural diacylglycerol produced in cells and binds to the regulatory domain of protein kinase C, leading to its activation. This activation triggers a cascade of downstream signaling events that modulate various cellular functions .

Comparaison Avec Des Composés Similaires

1,2-Dioctanoylglycerol: Similar to 1,2-didecanoylglycerol but with octanoic acid instead of decanoic acid.

1,3-Didecanoylglycerol: An isomer of this compound with the decanoic acid molecules esterified at the first and third hydroxyl groups of glycerol.

1,2-Dipalmitoylglycerol: Contains palmitic acid instead of decanoic acid.

Uniqueness: this compound is unique due to its specific fatty acid composition and its ability to act as a potent activator of protein kinase C. Its distinct structure and properties make it a valuable tool in studying lipid signaling and its implications in health and disease .

Activité Biologique

1,2-Didecanoylglycerol (DAG) is a synthetic diacylglycerol that serves as a lipid second messenger in various biological processes. It is known for its role in activating protein kinase C (PKC), which is implicated in numerous cellular functions, including cell growth, differentiation, and apoptosis. This article delves into the biological activities of this compound, focusing on its effects in tumor promotion, cellular signaling pathways, and potential therapeutic applications.

Tumor Promotion

This compound has been extensively studied for its tumor-promoting properties in animal models. Research indicates that it acts as a complete tumor promoter in mouse skin when combined with carcinogens such as 7,12-dimethylbenz[a]anthracene (DMBA).

Key Findings from Studies

- In a study involving CD-1 mice initiated with DMBA, those treated with 5 µmol of this compound twice daily developed tumors in a dose-dependent manner. At 20 weeks, there was a 74% tumor incidence with an average of 6.0 tumors per mouse among those receiving the highest dose .

- In contrast, mice treated with lower doses (2 µmol) showed a 24% tumor incidence with an average of 1.1 tumors per mouse .

- Notably, mice that were not initiated but treated with 5 µmol of this compound did not develop any tumors, indicating that prior carcinogenic initiation is crucial for its tumor-promoting effect .

Mechanistic Insights

The mechanism by which this compound promotes tumorigenesis appears to involve the activation of PKC and subsequent stimulation of ornithine decarboxylase activity—a critical enzyme in polyamine synthesis associated with cell proliferation.

Comparison with Other Tumor Promoters

- When compared to 12-O-tetradecanoylphorbol-13-acetate (TPA), another potent tumor promoter, this compound induced similar levels of ornithine decarboxylase activity but required significantly higher concentrations to achieve comparable effects .

Cellular Signaling Pathways

This compound engages several signaling pathways:

- PKC Activation : It activates various isoforms of PKC, leading to downstream effects on cell survival and proliferation.

- Inflammatory Responses : The compound has been implicated in modulating inflammatory responses through the activation of NF-κB and MAPK pathways .

Potential Therapeutic Applications

While primarily studied for its tumor-promoting effects, the modulation of PKC by this compound suggests potential therapeutic avenues:

- Cancer Therapy : Targeting PKC pathways may provide strategies for cancer treatment by inhibiting aberrant signaling in tumors.

- Inflammatory Diseases : Given its role in inflammation, there may be applications in treating conditions characterized by excessive inflammatory responses.

Table 1: Tumor Incidence and Average Number of Tumors in Mice Treated with this compound

| Treatment Group | Dose (µmol) | Tumor Incidence (%) | Average Tumors per Mouse |

|---|---|---|---|

| Initiated + this compound | 5 | 74 | 6.0 |

| Initiated + this compound | 2 | 24 | 1.1 |

| Non-Initiated + this compound | 5 | 0 | 0 |

Table 2: Comparison of Biological Effects between TPA and this compound

| Parameter | TPA | This compound |

|---|---|---|

| Induction of Ornithine Decarboxylase Activity | Yes | Yes |

| Morphological Changes in Epidermis | Yes | No |

| Tumor Promotion Capability | Complete | Complete |

Propriétés

IUPAC Name |

(2-decanoyloxy-3-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939105 | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17863-69-3 | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17863-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 1,2-Didecanoylglycerol in cells?

A1: this compound primarily targets and activates Protein Kinase C (PKC) [, , , , , , ], a family of enzymes involved in signal transduction pathways regulating cell growth, differentiation, and apoptosis.

Q2: How does this compound activate PKC?

A2: Similar to naturally occurring DAGs, this compound binds to the regulatory domain of PKC, increasing its affinity for calcium ions and phosphatidylserine, leading to its activation [, , ].

Q3: What are the downstream effects of PKC activation by this compound?

A3: PKC activation by this compound initiates a cascade of phosphorylation events, ultimately influencing gene expression, cell proliferation, inflammation, and tumor promotion [, , , , , , , ].

Q4: Can this compound exert effects independent of PKC activation?

A4: Research suggests this compound may modulate calcium influx and insulin release in certain cell types via PKC-independent mechanisms []. Further investigation is needed to fully elucidate these pathways.

Q5: Does the cellular response to this compound vary across different cell types?

A5: Yes, the magnitude and nature of cellular responses to this compound vary depending on the cell type, expression levels of PKC isoforms, and the presence of other signaling molecules [, , , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula is C23H46O5, and the molecular weight is 402.6 g/mol.

Q7: Is there information available about the material compatibility of this compound?

A7: The provided research primarily focuses on the biological activity of this compound. Information regarding material compatibility is limited.

Q8: Does this compound possess any catalytic properties itself?

A8: this compound is not an enzyme and does not possess inherent catalytic properties. Its role is primarily as a signaling molecule.

Q9: What are the main applications of this compound in research?

A9: this compound is utilized in research to:

- Study PKC activation and downstream signaling pathways. [, , , , , , ]

- Investigate the role of DAGs in various cellular processes, such as cell growth, differentiation, and apoptosis. [, , , , , , ]

- Explore its potential as a tumor promoter in two-stage carcinogenesis models. [, ]

Q10: How does the length of the acyl chain in this compound affect its activity?

A13: Research suggests that the length of the acyl chain can influence the potency and selectivity of DAGs towards different PKC isoforms [, ]. For instance, this compound exhibited higher potency than 1,2-Dioctanoylglycerol in activating PKC in some studies [].

Q11: What is the significance of the sn-1,2 configuration of the acyl chains in this compound?

A14: The sn-1,2 configuration is crucial for the biological activity of DAGs []. This specific stereochemistry allows for optimal interaction with the PKC binding site.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.